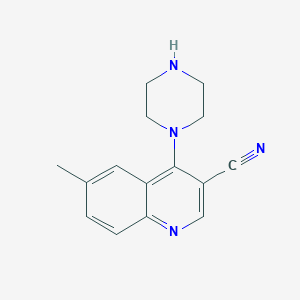![molecular formula C11H23NO3Si B11867076 N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-oxopropyl)acetamide CAS No. 630113-19-8](/img/structure/B11867076.png)
N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-oxopropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-((tert-Butyldimethylsilyl)oxy)-2-oxopropyl)acetamide is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups. The TBDMS group is known for its stability under a variety of conditions, making it a valuable tool in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((tert-Butyldimethylsilyl)oxy)-2-oxopropyl)acetamide typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The general reaction scheme is as follows:
Starting Material: A hydroxyl-containing compound.
Reagents: tert-Butyldimethylsilyl chloride, imidazole.
Solvent: Dimethylformamide (DMF).
Conditions: Room temperature.
The reaction proceeds via the formation of a reactive silylimidazole intermediate, which then reacts with the hydroxyl group to form the TBDMS-protected compound .
Industrial Production Methods
In an industrial setting, the production of N-(3-((tert-Butyldimethylsilyl)oxy)-2-oxopropyl)acetamide can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and improved safety. The use of flow microreactors also allows for the efficient handling of hazardous reagents and the precise control of reaction times and temperatures .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-((tert-Butyldimethylsilyl)oxy)-2-oxopropyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the TBDMS group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is commonly used to remove the TBDMS group.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: The original hydroxyl group is regenerated upon removal of the TBDMS group.
Wissenschaftliche Forschungsanwendungen
N-(3-((tert-Butyldimethylsilyl)oxy)-2-oxopropyl)acetamide is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of complex drug molecules.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes
Wirkmechanismus
The mechanism by which N-(3-((tert-Butyldimethylsilyl)oxy)-2-oxopropyl)acetamide exerts its effects is primarily through the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This stability is due to the strong Si-O bond and the steric hindrance provided by the tert-butyl group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilanol: Another compound featuring the TBDMS group, used for similar protective purposes.
Trimethylsilyl chloride: A less sterically hindered silylating agent, offering less stability compared to TBDMS.
Triisopropylsilyl chloride: Provides even greater steric protection than TBDMS but is less commonly used due to its bulkiness.
Uniqueness
N-(3-((tert-Butyldimethylsilyl)oxy)-2-oxopropyl)acetamide is unique due to its balance of stability and reactivity. The TBDMS group offers significant protection against hydrolysis and other side reactions, making it a preferred choice in many synthetic applications. Its stability under both acidic and basic conditions further enhances its utility in complex synthetic routes .
Eigenschaften
CAS-Nummer |
630113-19-8 |
|---|---|
Molekularformel |
C11H23NO3Si |
Molekulargewicht |
245.39 g/mol |
IUPAC-Name |
N-[3-[tert-butyl(dimethyl)silyl]oxy-2-oxopropyl]acetamide |
InChI |
InChI=1S/C11H23NO3Si/c1-9(13)12-7-10(14)8-15-16(5,6)11(2,3)4/h7-8H2,1-6H3,(H,12,13) |
InChI-Schlüssel |
KHBRLYAMMKXPER-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC(=O)CO[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N,5-Trimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine](/img/structure/B11866995.png)
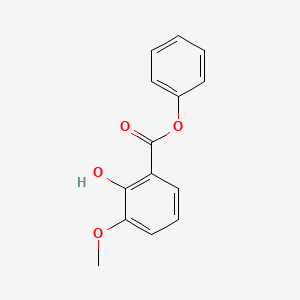

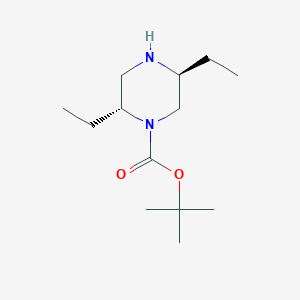
![1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11867032.png)
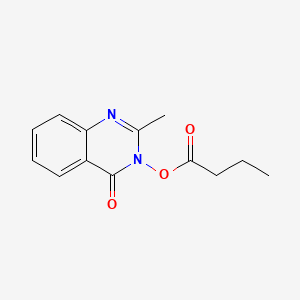
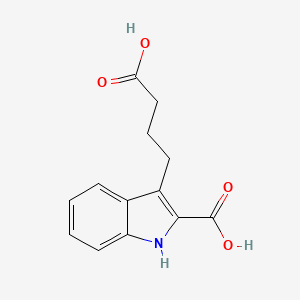
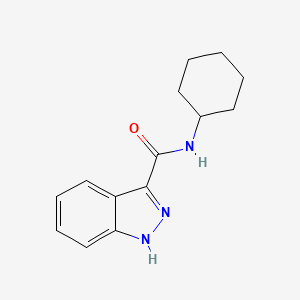
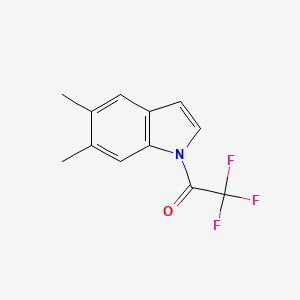
![Tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11867065.png)
